2,3-Dichloropropionitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38447. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

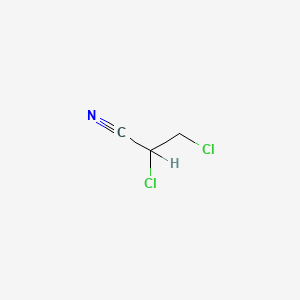

Structure

3D Structure

特性

IUPAC Name |

2,3-dichloropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJDLPQZNANQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031015 | |

| Record name | 2,3-Dichloropropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2601-89-0 | |

| Record name | 2,3-Dichloropropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2601-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloropropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichloropropionitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 2601-89-0). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, synthesis, and safety protocols.

Chemical Identity and Structure

This compound, also known as α,β-dichloropropionitrile, is a halogenated organic compound.[1] Its chemical structure consists of a three-carbon chain with two chlorine atoms and a nitrile group.[1]

-

IUPAC Name : 2,3-dichloropropanenitrile[2]

-

Synonyms : 2,3-Dichloropropanenitrile, α,β-Dichloropropionitrile, DCPN[2][3][5]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Notes and Citations |

| Molecular Weight | 123.97 | g/mol | [2][3][6] |

| Appearance | Colorless to pale yellow liquid | - | At room temperature, with a sharp, irritating odor.[1] |

| Density | 1.35 | g/cm³ | [1][3][6] |

| Boiling Point | 62 - 63 | °C | At 13 mmHg (1.73 kPa).[3][6][7] |

| Melting Point | 243 | °C | Decomposes.[1][3][7] |

| Flash Point | 83.9 | °C | [1][8] |

| Refractive Index | 1.452 - 1.464 | - | [1][3] |

| Vapor Pressure | 0.484 | mmHg | At 25°C.[1][3] |

| Solubility | Insoluble in water. Soluble in benzene, ethanol, and chloroform. | - | [3][9][10] |

| LogP (Octanol/Water Partition Coefficient) | 1.356 | - | A calculated property indicating moderate lipophilicity.[1][11] |

Experimental Protocols for Property Determination

While the specific experimental documentation for the cited values is not publicly available, the determination of these physical properties follows standardized laboratory procedures. Below are detailed general methodologies for key experiments.

Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is reported at reduced pressure (13 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point.

Methodology: Vacuum Distillation

-

Apparatus Setup : A distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer. The system must be airtight.

-

Sample Preparation : A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Evacuation : The system is carefully evacuated to the desired pressure (13 mmHg), which is monitored by the manometer.

-

Heating : The flask is gently heated using a heating mantle.

-

Observation : The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The first and last drops of distillate are often recorded as the boiling range.

Determination of Density

Methodology: Pycnometry

-

Pycnometer Calibration : A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 20°C) and weighed again. The exact volume of the pycnometer is calculated.

-

Sample Measurement : The pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same temperature and weighed.

-

Calculation : The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

Methodology: Refractometry

-

Instrument Calibration : An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application : A few drops of this compound are placed on the prism of the refractometer.

-

Measurement : The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization.

Applications and Safety

This compound serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] It is a reagent used in the preparation of functionalized 3-aminothiophenes.[9][10] Due to its chemical nature, it must be handled with care. It is classified as toxic by inhalation, in contact with skin, and if swallowed.[3] Appropriate personal protective equipment and handling in a chemical fume hood are mandatory.[12]

References

- 1. Page loading... [guidechem.com]

- 2. 2,3-Dichloropropiononitrile | C3H3Cl2N | CID 92935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. parchem.com [parchem.com]

- 6. This compound, 94%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 7. This compound CAS#: 2601-89-0 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 2601-89-0 [chemicalbook.com]

- 10. This compound CAS#: 2601-89-0 [amp.chemicalbook.com]

- 11. This compound (CAS 2601-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,3-Dichloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionitrile, with the chemical formula C₃H₃Cl₂N, is a halogenated organic compound of significant interest in synthetic chemistry.[1][2][3] It serves as a versatile intermediate in the preparation of various agrochemicals and pharmaceuticals.[1] This technical guide provides a detailed analysis of the chemical structure and bonding of this compound, supplemented with quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular structure.

Chemical Structure and Molecular Formula

This compound consists of a three-carbon chain. One terminal carbon is part of a nitrile functional group (a carbon triple-bonded to a nitrogen atom). The other two carbon atoms are each bonded to a chlorine atom. The systematic IUPAC name for this compound is 2,3-dichloropropanenitrile.[3]

Molecular Representation

The chemical structure of this compound can be visualized as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₂N | [1][2][3] |

| Molecular Weight | 123.97 g/mol | [1][3] |

| Boiling Point | 62-63 °C at 13 mmHg | [1] |

| Density | 1.35 g/cm³ | [1] |

| Refractive Index | 1.452 | [1] |

| LogP | 1.356 | [1] |

Chemical Bonding and Molecular Geometry

The bonding in this compound is entirely covalent. The molecule features single bonds between carbon atoms (C-C), carbon and hydrogen (C-H), and carbon and chlorine (C-Cl). A key feature is the carbon-nitrogen triple bond (C≡N) of the nitrile group. The presence of the electronegative chlorine and nitrogen atoms induces polarity within the molecule.[1]

Due to the lack of readily available experimental crystallographic data, computational chemistry methods are often employed to determine the precise bond lengths and angles. The following table summarizes computed geometric parameters for this compound.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C-C | 1.53 | Cl-C-C | 110.5 |

| C-C≡N | 1.47 | C-C-C | 111.2 |

| C≡N | 1.15 | C-C-H | 109.5 |

| C-Cl | 1.78 | H-C-H | 109.5 |

| C-H | 1.09 | C-C≡N | 178.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Experimental Protocols for Structural Characterization

Detailed experimental procedures are essential for the unambiguous characterization of chemical compounds. Below are protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, which are fundamental techniques for elucidating the structure of molecules like this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

A. ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

B. ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample, typically 20-50 mg of this compound, in 0.6-0.7 mL of deuterated solvent.

-

-

Instrument Setup and Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at δ = 77.16 ppm).

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped in the film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound (e.g., C≡N stretch, C-Cl stretch, C-H stretch).

-

Logical Workflow for Structural Elucidation

The process of characterizing the structure of this compound follows a logical progression of analytical techniques.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and bonding of this compound. Through the integration of physicochemical data, computed molecular geometry, and detailed experimental protocols, a thorough understanding of this important chemical intermediate is achieved. The provided workflows and diagrams serve as valuable tools for researchers and scientists in the fields of chemical synthesis and drug development.

References

Technical Guide: 2,3-Dichloropropionitrile (CAS 2601-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropropionitrile, with the CAS number 2601-89-0, is a halogenated organic compound that serves as a versatile chemical intermediate.[1] Its significance in the fields of medicinal chemistry and agrochemical synthesis is primarily attributed to its reactive nature, which allows for its use as a building block in the creation of more complex molecules.[1] This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its key applications, with a focus on its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, irritating odor.[1] It is characterized by a three-carbon chain with two chlorine atoms and a nitrile group.[2] The presence of these functional groups, particularly the two chlorine atoms, makes the molecule susceptible to nucleophilic substitution reactions, a key feature exploited in its synthetic applications.[3] It is soluble in organic solvents like benzene, ethanol, and chloroform, but insoluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Cl₂N | [5] |

| Molecular Weight | 123.97 g/mol | [5] |

| Density | 1.35 g/cm³ | [1] |

| Boiling Point | 62-63 °C at 13 mmHg | [6] |

| Flash Point | 83.9 °C | [1] |

| Solubility | Soluble in benzene, ethanol, chloroform; insoluble in water. | [4] |

| InChI Key | RJJDLPQZNANQDQ-UHFFFAOYSA-N | [5] |

| SMILES | C(C(C#N)Cl)Cl | [5] |

Synthesis

The primary industrial synthesis of this compound involves the chlorination of acrylonitrile.[3] Several methods have been developed to optimize this process, including catalysis with pyridine and calcium carbonate or the use of ionic liquids to promote a more environmentally friendly reaction.[3][4]

Experimental Protocol: Synthesis from Acrylonitrile

A common laboratory-scale synthesis involves the direct chlorination of acrylonitrile using pyridine as a catalyst.

dot

Caption: Workflow for the synthesis of this compound.

Procedure: Chlorine gas is introduced into a water-cooled mixture of acrylonitrile and pyridine. The reaction progress is monitored by the weight increase of the mixture. Upon completion, the mixture is washed with water, and the organic layer is separated. This layer is then dried over anhydrous calcium chloride and purified by distillation to yield this compound. A reported yield for this method is approximately 95%.

Biological Activity and Applications

Direct biological activity data for this compound is limited. Its primary role in a biological context is as a reactive intermediate. The electrophilic nature of the carbon backbone, enhanced by the two chlorine atoms and the nitrile group, allows it to react with biological nucleophiles such as cysteine residues in proteins.[3] This reactivity is the likely basis for its observed toxicity.

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 54 mg/kg | [7] |

| LDLo | Rabbit | Dermal | 794 mg/kg | [7] |

The principal application of this compound in drug discovery and agrochemical development is as a precursor for the synthesis of 3-aminothiophenes.[3][4] These thiophene derivatives are key structural motifs in a variety of biologically active compounds.

Synthesis of 3-Aminothiophene Derivatives

A crucial reaction of this compound is its condensation with α-mercaptoesters, such as methyl thioglycolate, in the presence of a base to form 3-aminothiophene-2-carboxylates.

dot

Caption: Synthetic utility of this compound.

Experimental Protocol: Synthesis of Methyl 3-aminothiophene-2-carboxylate

Procedure: A suspension of sodium methoxide in ether is cooled and stirred. A solution of methyl thioglycolate in ether is then added. To this mixture, α,β-dichloropropionitrile is introduced. The reaction proceeds to form methyl 3-aminothiophene-2-carboxylate. After workup, which includes ether extraction and vacuum fractionation, the product is obtained as a pale yellow oil that solidifies upon standing. The reported yield for this reaction is 72%.[7]

Precursor to Anticancer Agents

3-Aminothiophene derivatives serve as the starting material for the synthesis of thieno[3,2-d]pyrimidines.[3] This class of heterocyclic compounds has shown significant promise as anticancer agents, with some derivatives exhibiting potent inhibitory activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).[3][8] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).[3][5]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. While it exhibits some level of toxicity, its primary importance lies in its role as a foundational building block for the creation of complex heterocyclic structures, most notably 3-aminothiophenes. These, in turn, are crucial precursors for the development of novel therapeutic agents, particularly in the field of oncology. For researchers and professionals in drug development, an understanding of the properties and reactivity of this compound is essential for leveraging its synthetic potential in the discovery of new and effective medicines.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of α,β-Dichloropropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Dichloropropionitrile, also known as 2,3-dichloropropionitrile, is a halogenated nitrile of interest in organic synthesis. It serves as a precursor in the production of various agrochemicals and pharmaceuticals, particularly in the synthesis of heterocyclic compounds.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the available spectroscopic data for α,β-dichloropropionitrile, including detailed experimental protocols and visual workflows to aid in its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for α,β-dichloropropionitrile obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of α,β-Dichloropropionitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.85 | Triplet | CHCl |

| 3.95 | Doublet | CH₂Cl |

Note: This data is estimated based on spectral data of similar small halogenated alkanes. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of α,β-Dichloropropionitrile

| Chemical Shift (δ) ppm | Assignment |

| 116 | CN |

| 48 | CHCl |

| 45 | CH₂Cl |

Note: This data is based on information available in spectral databases.[2][3] The solvent is CDCl₃.

Vibrational Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of α,β-Dichloropropionitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2255 | Medium | C≡N stretch |

| 2960 | Medium | C-H stretch |

| 1440 | Medium | CH₂ bend |

| 740 | Strong | C-Cl stretch |

| 670 | Strong | C-Cl stretch |

Note: This data is compiled from the NIST Chemistry WebBook and typical values for functional groups.[4]

Table 4: Raman Spectroscopic Data of α,β-Dichloropropionitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2255 | Strong | C≡N stretch |

| 2960 | Strong | C-H stretch |

| 740 | Medium | C-Cl stretch |

| 670 | Medium | C-Cl stretch |

Note: This data is estimated based on typical Raman shifts for the functional groups present.

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of α,β-Dichloropropionitrile

| m/z | Relative Abundance (%) | Assignment |

| 123 | 20 | [M]⁺ (with ³⁵Cl₂) |

| 125 | 13 | [M]⁺ (with ³⁵Cl³⁷Cl) |

| 127 | 2 | [M]⁺ (with ³⁷Cl₂) |

| 88 | 100 | [M-Cl]⁺ |

| 62 | 40 | [CH₂CNCl]⁺ |

| 52 | 30 | [C₂H₂N]⁺ |

Note: Fragmentation patterns are based on data from the NIST Chemistry WebBook and general principles of mass spectrometry for halogenated compounds.[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of α,β-dichloropropionitrile by analyzing the chemical environment of its hydrogen and carbon nuclei.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of α,β-dichloropropionitrile in 0.6-0.8 mL of deuterated chloroform (CDCl₃).[5] Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in α,β-dichloropropionitrile by measuring the absorption of infrared radiation.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of α,β-dichloropropionitrile with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press die and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To complement IR spectroscopy in identifying functional groups and characterizing the molecular structure of α,β-dichloropropionitrile.

Protocol (Liquid Sample):

-

Sample Preparation: Place a small amount of neat α,β-dichloropropionitrile into a glass capillary tube or a cuvette.

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).[8][9]

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Collect the scattered light using an appropriate objective and pass it through a filter to remove the Rayleigh scattering.

-

Record the Raman spectrum using a charge-coupled device (CCD) detector. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Processing: The spectrum is typically plotted as Raman intensity versus Raman shift (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of α,β-dichloropropionitrile to confirm its elemental composition.

Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of α,β-dichloropropionitrile (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a mass spectrometer (e.g., a quadrupole analyzer).

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key feature in the mass spectrum.

Mandatory Visualizations

Synthesis of α,β-Dichloropropionitrile

The industrial synthesis of α,β-dichloropropionitrile is typically achieved through the chlorination of acrylonitrile.[10][11]

Caption: Synthesis workflow for α,β-dichloropropionitrile.

Analytical Workflow for Spectroscopic Characterization

A logical workflow for the complete spectroscopic characterization of a synthesized batch of α,β-dichloropropionitrile.

Caption: Analytical workflow for spectroscopic characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. sites.bu.edu [sites.bu.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. CN1556099A - A kind of preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dichloropropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,3-dichloropropanenitrile, along with a detailed experimental protocol for its synthesis and key analytical methodologies.

Core Properties of 2,3-Dichloropropanenitrile

2,3-Dichloropropanenitrile, also known as α,β-dichloropropionitrile, is a halogenated organic compound. At room temperature, it exists as a colorless to pale yellow liquid with a sharp, pungent odor.[1] Its chemical structure features a three-carbon chain with two chlorine atoms and a nitrile group. The presence of these functional groups makes it a valuable intermediate in various organic syntheses.

The fundamental properties of 2,3-dichloropropanenitrile are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₂N | [1][2][3][4][5] |

| Molecular Weight | 123.97 g/mol | [1][3][4] |

| CAS Number | 2601-89-0 | [1][2][3] |

| Density | 1.35 g/cm³ | [1][3] |

| Boiling Point | 62-63 °C at 13 mmHg | [3] |

| Flash Point | 83.9 °C | [1] |

| Refractive Index | 1.452 | [1] |

Synthesis of 2,3-Dichloropropanenitrile

A common method for the synthesis of 2,3-dichloropropanenitrile is through the chlorination of acrylonitrile.

Experimental Protocol: Synthesis via Chlorination of Acrylonitrile

This protocol is based on the addition reaction between acrylonitrile and chlorine gas.

Materials:

-

Acrylonitrile

-

Chlorine gas

-

Ionic liquid (as a catalyst and solvent)

Procedure:

-

In a suitable reaction vessel, mix the ionic liquid with the reactant, acrylonitrile.

-

Maintain the reaction temperature between 0°C and 60°C.

-

Introduce chlorine gas into the reaction mixture. The reaction should proceed for 4 to 8 hours.

-

After the reaction is complete, separate the volatile reaction mixture, which contains the 2,3-dichloropropanenitrile product, from the ionic liquid.

This method is noted for being environmentally friendly as the ionic liquid can be recycled. The conversion rate of acrylonitrile is high, and the selectivity for 2,3-dichloropropanenitrile is good.

References

An In-depth Technical Guide to the Solubility of 2,3-Dichloropropionitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloropropionitrile in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining quantitative solubility, and relevant logical workflows.

Introduction to this compound

This compound (CAS No. 2601-89-0) is a halogenated nitrile with the molecular formula C₃H₃Cl₂N.[1][2] It is a liquid at room temperature and is recognized for its role as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Qualitative Solubility of this compound

Based on available chemical literature, the solubility of this compound in various solvents has been described qualitatively. This information is summarized in the table below.

| Solvent | Solubility | Reference |

| Benzene | Soluble | [3][4] |

| Chloroform | Soluble | [3][4] |

| Ethanol | Soluble | [3][4] |

| Water | Insoluble | [3][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following section details a gravimetric method, a reliable and commonly used technique for determining the solubility of a compound in a given solvent.[5][6][7]

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Drying oven or vacuum desiccator

-

Fume hood

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a fume hood and gently evaporate the solvent. This can be achieved by a stream of nitrogen or by using a rotary evaporator at an appropriate temperature and pressure.

-

Once the solvent is fully evaporated, place the vial in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant mass is achieved.

-

Reweigh the vial to determine the mass of the dissolved this compound.

-

Data Calculation

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent) × 100

-

Solubility (mol/L): (Mass of solute / Molecular weight of solute) / Volume of solution in Liters

Logical and Experimental Workflows

Visualizing the processes involved in the synthesis and analysis of this compound can aid in understanding the key steps. The following diagrams, created using the DOT language, illustrate these workflows.

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the chlorination of acrylonitrile.[8][9][10]

Caption: Synthesis of this compound from Acrylonitrile.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric Method for Solubility Determination.

Conclusion

References

- 1. This compound [webbook.nist.gov]

- 2. 2,3-Dichloropropiononitrile | C3H3Cl2N | CID 92935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2601-89-0 [chemicalbook.com]

- 4. This compound CAS#: 2601-89-0 [amp.chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. prepchem.com [prepchem.com]

- 9. CN1556099A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Boiling point and density of 2,3-Dichloropropionitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dichloropropionitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of the boiling point and density of this compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Physicochemical Data of this compound

This compound is a colorless to pale yellow liquid at room temperature with a sharp, irritating odor.[1] It is soluble in organic solvents like benzene, ethanol, and chloroform but is insoluble in water.[2][3][4] The key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 62-63 °C | at 13 mmHg[2][5] |

| 61 °C | at 13 mm[6] | |

| 60 °C | at 1.72 kPa[2][3][4] | |

| Density | 1.35 g/cm³ | Not specified |

| 1.34 g/cm³ | Not specified | |

| Molecular Weight | 123.97 g/mol | |

| CAS Number | 2601-89-0 |

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

A standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[7]

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

This compound sample

-

Pycnometer (or a graduated cylinder and analytical balance for a less precise measurement)

-

Analytical balance

-

Water bath (optional, for temperature control)

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

If temperature control is required, place the filled pycnometer in a water bath until it reaches the desired temperature.

-

Carefully dry the outside of the pycnometer and weigh it again to get the mass of the pycnometer and the sample (m2).

-

The mass of the this compound is (m2 - m1).

-

To determine the volume, empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid (m3). The mass of the reference liquid is (m3 - m1).

-

Calculate the volume of the pycnometer (V) using the density of the reference liquid (ρ_ref): V = (m3 - m1) / ρ_ref.

-

The density of the this compound (ρ_sample) is then calculated as: ρ_sample = (m2 - m1) / V.

Synthesis of this compound

A common method for the synthesis of this compound is through the chlorination of acrylonitrile.[6][8]

Materials:

-

Acrylonitrile

-

Pyridine

-

Chlorine gas

-

Anhydrous calcium chloride

-

Water

-

Reaction vessel with cooling capabilities

-

Gas inlet tube

-

Distillation apparatus

Procedure:

-

In a water-cooled reaction vessel, prepare a mixture of 55 g of acrylonitrile and 14 g of pyridine.[6]

-

Bubble chlorine gas through the mixture. Continue the introduction of chlorine until the total weight of the mixture has increased by 71 g.[6]

-

Transfer the reaction mixture to a separatory funnel and wash it with water.

-

Separate the organic layer and decant the aqueous layer.

-

Dry the organic layer over anhydrous calcium chloride.[6]

-

Purify the crude product by distillation. The fraction boiling at 61°C at 13 mm Hg is collected as this compound.[6] The expected yield is approximately 95%.[6]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 2601-89-0 [chemicalbook.com]

- 4. This compound CAS#: 2601-89-0 [amp.chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN1556099A - A kind of preparation method of this compound - Google Patents [patents.google.com]

The Synthetic Nature of 2,3-Dichloropropionitrile: A Substance of Industrial Origin

Extensive research and chemical data analysis reveal that 2,3-Dichloropropionitrile is a synthetic compound not known to occur naturally.[1] This chlorinated nitrile is a product of industrial chemical synthesis, primarily utilized as an intermediate in the manufacturing of various agrochemicals and pharmaceuticals.[1]

The prevalent method for producing this compound involves the chlorination of acrylonitrile.[2][3] This industrial process has been well-established, with various catalytic systems developed to optimize the yield and purity of the final product.[2] The synthesis is a key step in the production of other commercially valuable chemicals, such as 2-chloroacrylonitrile.[3]

There is a conspicuous absence of scientific literature detailing the discovery of this compound in any natural source, including plants, animals, or microorganisms. Furthermore, no biosynthetic pathways have been identified that would lead to its formation in a biological system. The available safety and toxicological data also lack any indication of natural exposure routes outside of industrial or laboratory settings.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2601-89-0 | Benchchem [benchchem.com]

- 3. CN1556099A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile 2,3-Dichloropropene [minds.wisconsin.edu]

- 6. 2,3-Dichloropropiononitrile | C3H3Cl2N | CID 92935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dichloropropanenitrile | CAS#:2601-89-0 | Chemsrc [chemsrc.com]

- 8. This compound [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound | 2601-89-0 [chemicalbook.com]

An In-depth Technical Guide to 2,3-Dichloropropionitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of 2,3-dichloropropionitrile, a versatile and highly reactive chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and critical applications, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.

Compound Identification and Nomenclature

The compound of focus is systematically named 2,3-dichloropropanenitrile according to IUPAC nomenclature.[1] However, in laboratory and commercial contexts, it is frequently referred to by its semi-systematic name, This compound .[1][2]

A comprehensive list of synonyms and identifiers is provided in Table 1 for unambiguous identification.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 2,3-dichloropropanenitrile[1] |

| Common Name | This compound[2] |

| Synonyms | α,β-Dichloropropionitrile, DCPN, Propanenitrile, 2,3-dichloro-[2] |

| CAS Number | 2601-89-0[1] |

| Molecular Formula | C₃H₃Cl₂N[1] |

| Molecular Weight | 123.97 g/mol [1] |

| EINECS Number | 220-007-4[3] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a sharp, irritating odor.[4] Its physicochemical properties are summarized in Table 2, providing essential data for its handling, reaction setup, and purification. The presence of two electronegative chlorine atoms and a nitrile group contributes to its moderate polarity and reactivity.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid[4] | Guidechem |

| Boiling Point | 62-63 °C at 13 mmHg (17.3 kPa) | ChemicalBook |

| Density | 1.35 g/cm³ | Guidechem |

| Flash Point | 83.9 °C[4] | Guidechem |

| Solubility | Soluble in benzene, ethanol, and chloroform; insoluble in water. | ChemicalBook |

| Vapor Pressure | 0.484 mmHg at 25 °C[4] | Guidechem |

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is the direct chlorination of acrylonitrile.[2][5] This electrophilic addition reaction across the double bond of acrylonitrile can be catalyzed by various systems to enhance yield and selectivity.

Pyridine-Catalyzed Chlorination: A High-Yield Approach

A well-established and high-yielding method employs pyridine as a catalyst.[5][6] The causality behind this choice lies in pyridine's ability to form a complex with chlorine, which acts as a more controlled and selective chlorinating agent, thereby minimizing side reactions.

Caption: Workflow for the Pyridine-Catalyzed Synthesis of this compound.

Experimental Protocol: Pyridine-Catalyzed Synthesis

-

Reaction Setup: In a water-cooled reaction vessel equipped with a gas inlet and a magnetic stirrer, combine 55 g of acrylonitrile and 14 g of pyridine.[6] The cooling is critical to dissipate the exothermic heat of reaction and maintain selectivity.

-

Chlorination: Slowly bubble chlorine gas into the stirred mixture. Monitor the reaction progress by the weight increase of the reaction mixture. Continue the addition until a weight increase of 71 g is achieved, indicating the consumption of acrylonitrile.[6]

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with water to remove pyridine and other water-soluble impurities.[6]

-

Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. Purify the crude product by vacuum distillation, collecting the fraction boiling at 61 °C/13 mmHg to yield pure this compound.[6] This method has been reported to achieve a yield of up to 95%.[6]

Ionic Liquid-Catalyzed Synthesis: A Green Chemistry Approach

In striving for more environmentally benign processes, ionic liquids have been explored as both catalysts and solvents for the chlorination of acrylonitrile.[7][8] Imidazolium or pyridinium-based ionic liquids with chloride or bromide anions show good catalytic activity.[7] The ionic liquid facilitates the reaction and, due to its negligible vapor pressure, can be easily separated from the volatile product by distillation and subsequently recycled.[2][8]

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis

-

Reaction Setup: Mix acrylonitrile and the ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride) in a reaction vessel. The molar ratio of ionic liquid to acrylonitrile can range from 1% to 30%.[8]

-

Chlorination: Control the reaction temperature between 0 °C and 60 °C while introducing chlorine gas over a period of 4 to 8 hours.[2][8]

-

Separation: After the reaction is complete, separate the this compound from the non-volatile ionic liquid via vacuum distillation.[2][8] This allows for the recovery and reuse of the ionic liquid catalyst.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from its bifunctional nature, possessing two reactive chlorine atoms and a nitrile group. This allows it to serve as a versatile building block for a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2][5]

Synthesis of 3-Aminothiophenes: A Modified Gewald Reaction

A paramount application of this compound is in the synthesis of functionalized 3-aminothiophenes.[5] This transformation is a variation of the Gewald aminothiophene synthesis, a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[9] In this modified approach, this compound serves as a precursor to the required α,β-unsaturated nitrile intermediate.

The reaction proceeds via a base-mediated condensation with a thioglycolate ester. The proposed mechanism involves an initial nucleophilic substitution of the α-chlorine by the thiolate, followed by an intramolecular cyclization and subsequent elimination to form the aromatic thiophene ring.

Caption: Proposed reaction pathway for the synthesis of a 3-aminothiophene derivative from this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-chloromethyl-3-thiophenecarboxylate

-

Reaction Setup: In a reaction vessel, dissolve ethyl thioglycolate in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium ethoxide, to generate the thiolate anion in situ.

-

Addition of this compound: Slowly add this compound to the reaction mixture, maintaining the temperature as needed to control the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain the desired 3-aminothiophene derivative.

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including kinase inhibitors.[10]

Precursor for Bioactive Molecules

The reactivity of this compound makes it a valuable intermediate for the synthesis of various bioactive molecules. Its derivatives have been explored in the development of:

-

Kinase Inhibitors: The 2-aminothiophene core, readily accessible from this compound, is a key component of numerous kinase inhibitors, which are a major class of anticancer drugs.[10][11][12][13]

-

Antiviral Agents: Dichlorinated organic compounds and nitriles are classes of molecules that have been investigated for antiviral properties.[14][15][16] While direct antiviral activity of this compound is not widely reported, its role as a precursor to complex heterocycles suggests its potential in the synthesis of novel antiviral candidates.

Analytical Methods and Purification

Ensuring the purity of this compound is crucial for its successful application in multi-step syntheses. A combination of gas chromatography-mass spectrometry for analysis and vacuum distillation for purification is typically employed.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer detector. A capillary column suitable for the analysis of polar and halogenated compounds (e.g., DB-5ms or equivalent) is recommended.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-200 m/z.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and characteristic mass spectrum. Purity can be determined by the relative peak area.

Purification by Vacuum Distillation

For purification on a laboratory or industrial scale, vacuum distillation is the most effective method to separate this compound from non-volatile impurities and starting materials.[6][7]

Caption: Schematic of a vacuum distillation apparatus for the purification of this compound.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram above. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.[7] A stir bar must be added to the distilling flask to ensure smooth boiling.[7]

-

Applying Vacuum: Before heating, apply the vacuum to the system. This will remove any low-boiling volatile impurities.[7]

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 62-63 °C at 13 mmHg).

-

Completion: Once the distillation is complete, cool the system down before carefully reintroducing air.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as acutely toxic if swallowed and can cause serious eye damage.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value in synthetic organic chemistry, particularly for the construction of heterocyclic systems. Its straightforward synthesis from acrylonitrile and its versatile reactivity make it a crucial building block for researchers in agrochemicals and, most notably, in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 2601-89-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN1556099A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. acs.figshare.com [acs.figshare.com]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Polarity and Reactivity of 2,3-Dichloropropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloropropionitrile is a versatile and highly reactive synthetic intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its chemical behavior is dictated by the interplay of the electron-withdrawing nitrile group and the two chlorine atoms on the adjacent carbons, which impart a notable polarity and a susceptibility to nucleophilic attack. This technical guide provides a comprehensive overview of the polarity and reactivity of this compound, featuring a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its reaction pathways and experimental workflows.

Physicochemical and Spectroscopic Data

The polarity of this compound arises from the presence of the highly electronegative nitrogen and chlorine atoms, which create a significant dipole moment in the molecule.[1] This polarity influences its solubility and chromatographic behavior. A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Cl₂N | [1] |

| Molecular Weight | 123.97 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sharp, irritating | [1] |

| Boiling Point | 62-63 °C at 13 mmHg | [2] |

| Density | 1.35 g/cm³ | [1] |

| Solubility | Soluble in benzene, ethanol, and chloroform; insoluble in water. | [2] |

| Refractive Index | 1.452 | [1] |

| LogP | 1.356 | [1] |

| ¹³C NMR (CDCl₃) | Referenced in literature, specific shifts not readily available. | [3] |

| IR Absorption (cm⁻¹) | C≡N stretch: 2260 - 2210, C-Cl stretch: 800 - 600 | [4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the direct chlorination of acrylonitrile.[4] This electrophilic addition reaction proceeds readily and can be catalyzed by various agents, including pyridine or ionic liquids.[5][6]

Experimental Protocol: Synthesis via Chlorination of Acrylonitrile

This protocol is adapted from established industrial methods.[4]

Materials:

-

Acrylonitrile

-

Pyridine

-

Calcium Carbonate

-

Chlorine gas

-

Water

-

Anhydrous Calcium Chloride

Equipment:

-

Reaction vessel with a gas inlet, thermometer, and cooling system

-

Stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with acrylonitrile, a catalytic amount of pyridine (approximately 1.9% by weight relative to acrylonitrile), and calcium carbonate.

-

Cool the mixture and begin stirring.

-

Slowly introduce chlorine gas into the reaction mixture over a period of 6 to 10 hours, maintaining the reaction temperature at around 30°C.

-

After the addition of chlorine is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove pyridine and calcium salts.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the crude this compound by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is dominated by the two chlorine atoms, which act as good leaving groups in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of the carbon atoms, making them susceptible to attack by a wide range of nucleophiles.[4]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with various nucleophiles such as amines, thiols, and azides. These reactions typically proceed via an SN2 mechanism, leading to the displacement of one or both chlorine atoms.

Caption: General scheme of nucleophilic substitution on this compound.

Reaction with Amines

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amino-substituted propionitriles. The reaction can be controlled to achieve mono- or di-substitution.

Experimental Protocol: Reaction with a Primary Amine (Illustrative)

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., acetonitrile)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Add the primary amine and the base to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Reaction with Thiols

Thiols react with this compound in the presence of a base to yield thioether derivatives. This reaction is a valuable method for introducing sulfur-containing functionalities.

Experimental Protocol: Reaction with a Thiol (Illustrative)

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Base (e.g., sodium ethoxide)

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of the sodium thiolate by reacting the thiol with sodium ethoxide in anhydrous ethanol.

-

Add this compound dropwise to the thiolate solution at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by crystallization or column chromatography.

Reaction with Sodium Azide

The reaction with sodium azide introduces the azido group, which is a versatile functional group that can be further transformed, for example, via Huisgen cycloaddition or reduction to an amine.

Experimental Protocol: Reaction with Sodium Azide (Illustrative)

Materials:

-

This compound

-

Sodium azide

-

Solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution and heat the mixture with stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the azido-substituted product.

Synthesis of 3-Aminothiophenes (Gewald Reaction)

A significant application of this compound is in the synthesis of polysubstituted 3-aminothiophenes through the Gewald reaction.[4] In this multi-component reaction, this compound can act as a precursor to an α-halonitrile which then reacts with an active methylene compound and elemental sulfur in the presence of a base.

Proposed Reaction Pathway:

Under basic conditions, this compound can undergo elimination to form 2-chloroacrylonitrile. This intermediate can then participate in the Gewald reaction.

Caption: Proposed pathway for the synthesis of 3-aminothiophenes from this compound.

Experimental Protocol: Gewald Reaction (Illustrative)

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile)

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or DMF)

Procedure:

-

In a reaction flask, combine the active methylene compound, elemental sulfur, and the solvent.

-

Add the base to the mixture and stir.

-

Add this compound to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 3-aminothiophene.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its polarity and the presence of two reactive chlorine atoms make it an excellent substrate for a variety of nucleophilic substitution reactions, providing access to a wide range of functionalized molecules. Furthermore, its utility in the Gewald reaction highlights its importance in the construction of heterocyclic systems like 3-aminothiophenes, which are of significant interest in medicinal chemistry and materials science. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore and exploit the synthetic potential of this versatile intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 2601-89-0 [amp.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 2601-89-0 | Benchchem [benchchem.com]

- 5. CN1556099A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichloropropionitrile from Acrylonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Dichloropropionitrile is a versatile chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] Its primary synthesis route involves the chlorination of acrylonitrile, a process that has been optimized through various catalytic systems to enhance yield and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound from acrylonitrile, focusing on established and efficient methodologies.

Reaction Overview:

The fundamental reaction involves the addition of chlorine across the double bond of acrylonitrile to yield this compound.[2]

CH₂=CHCN + Cl₂ → ClCH₂CHClCN

Several catalytic systems have been developed to facilitate this reaction, each with distinct advantages in terms of yield, reaction conditions, and environmental impact. The most prominent methods include catalysis by pyridine, a combination of pyridine and an alkaline earth metal carbonate, and the use of ionic liquids.[2][3][4]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for different methods of synthesizing this compound from acrylonitrile, allowing for easy comparison of key reaction parameters.

| Catalyst System | Reaction Temperature | Reaction Time | Yield | Key Features | Reference |

| Pyridine | Water-cooled | Not specified | 95% | High yield, simple setup.[3] | [3] |

| Pyridine / Calcium Carbonate | ~30°C | 6 - 10 hours | High | Established industrial method, high purity product.[1][4] | [1][4] |

| Ionic Liquids | 0 - 60°C | 4 - 8 hours | High | Environmentally friendly, catalyst can be recycled.[2][5] | [2][5] |

| Photochemical (no catalyst) | Not specified | Not specified | Up to 80% | Avoids the need for a catalyst.[2][5] | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.

Protocol 1: Synthesis using Pyridine Catalyst

This protocol is based on a high-yield laboratory-scale synthesis.[3]

Materials:

-

Acrylonitrile (55 g)

-

Pyridine (14 g)

-

Chlorine gas

-

Anhydrous calcium chloride

-

Water

Equipment:

-

Reaction vessel with a gas inlet and cooling system

-

Shaking apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine 55 g of acrylonitrile and 14 g of pyridine in a water-cooled reaction vessel.

-

Slowly bubble chlorine gas into the mixture until the total weight of the reaction mixture has increased by 71 g. Maintain cooling throughout the addition of chlorine.

-

Transfer the reaction mixture to a separatory funnel and wash with water.

-

Separate the organic layer and decant the water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the crude product by distillation. The boiling point of this compound is 61°C at 13 mm Hg.[3]

-

The expected yield of this compound is approximately 118 g (95%).[3]

Protocol 2: Synthesis using Pyridine and Calcium Carbonate Catalyst

This protocol describes an established industrial method known for producing a high-purity product.[1][4]

Materials:

-

Acrylonitrile

-

Pyridine (approx. 1.9% by weight relative to acrylonitrile)

-

Calcium carbonate

-

Chlorine gas

Equipment:

-

Reaction vessel with a gas inlet and temperature control

-

Stirring apparatus

Procedure:

-

Charge the reaction vessel with acrylonitrile, pyridine (approximately 1.9% by weight of acrylonitrile), and calcium carbonate.[1]

-

Slowly introduce chlorine gas into the reaction mixture over a period of 6 to 10 hours.[1]

-

Maintain the reaction temperature at approximately 30°C throughout the addition of chlorine.[1]

-

Upon completion of the reaction, the product can be isolated and purified by distillation.

Protocol 3: Synthesis using Ionic Liquid Catalyst